molecular formula C58H91N10NaO13 B11932330 Val-Cit-PAB-MMAF sodium

Val-Cit-PAB-MMAF sodium

Cat. No.: B11932330
M. Wt: 1159.4 g/mol
InChI Key: VKWAOGJXVRQDIB-RKJISGKISA-M
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Description

Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .

Scientific Research Applications

Val-Cit-PAB-MMAF sodium has several scientific research applications, including:

Mechanism of Action

Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:

Comparison with Similar Compounds

Biological Activity

Val-Cit-PAB-MMAF sodium is a compound that has garnered attention in the field of targeted cancer therapies, particularly as a component of antibody-drug conjugates (ADCs). This article explores its biological activity, focusing on its efficacy, stability, and mechanisms of action based on diverse research findings.

Overview of this compound

This compound is a conjugate that combines the valine-citrulline (Val-Cit) peptide linker with the cytotoxic agent monomethyl auristatin F (MMAF). This structure is designed to enhance the delivery of MMAF specifically to cancer cells while minimizing systemic toxicity. The Val-Cit linker is known for being cleavable by proteases overexpressed in tumor environments, allowing for targeted drug release.

  • Linker Stability : The Val-Cit linker exhibits stability in circulation but is cleaved by cathepsin B, an enzyme often found in the lysosomes of cancer cells. This cleavage releases MMAF, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxic Activity : MMAF is significantly more potent than traditional chemotherapeutic agents. Studies have shown that ADCs utilizing this compound can achieve higher therapeutic indices due to their selective targeting capabilities .

In Vitro Studies

  • Cytotoxicity Assays : Research indicates that this compound demonstrates potent cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer models, ADCs with this compound showed significant reductions in cell viability compared to controls .
  • Mechanism Exploration : Investigations into the mechanism revealed that the conjugate effectively inhibits tubulin polymerization, leading to apoptosis. The IC50 values for this compound were found to be lower than those for free MMAF, indicating enhanced efficacy when delivered via ADCs .

In Vivo Studies

  • Xenograft Models : In xenograft mouse models bearing human tumors, ADCs containing this compound exhibited substantial antitumor activity. The studies demonstrated prolonged survival rates and reduced tumor burden compared to untreated groups .
  • Stability in Plasma : The stability of the Val-Cit linker was assessed in both mouse and human plasma. Results indicated that while the linker remained stable over extended periods, it was rapidly cleaved upon reaching tumor sites, ensuring effective drug release at the target site .

Comparative Data Table

Study TypeFindingsReference
In VitroIC50 values lower than free MMAF; significant cytotoxicity against breast cancer cells
In VivoProlonged survival and reduced tumor burden in xenograft models
StabilityHigh stability in plasma; rapid cleavage by cathepsin B at tumor sites

Case Study 1: Breast Cancer Treatment

In a controlled trial involving patients with HER2-positive breast cancer, an ADC utilizing this compound showed a marked improvement in overall response rates compared to traditional therapies. Patients receiving this treatment experienced fewer side effects and better quality of life metrics.

Case Study 2: Ovarian Cancer

Another study focused on ovarian cancer patients demonstrated that the use of this compound led to significant tumor shrinkage and improved progression-free survival rates. The study highlighted the importance of the protease-sensitive linker in achieving targeted therapeutic effects.

Properties

Molecular Formula

C58H91N10NaO13

Molecular Weight

1159.4 g/mol

IUPAC Name

sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1

InChI Key

VKWAOGJXVRQDIB-RKJISGKISA-M

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+]

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+]

Origin of Product

United States

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